CA IX-IN-3

Description

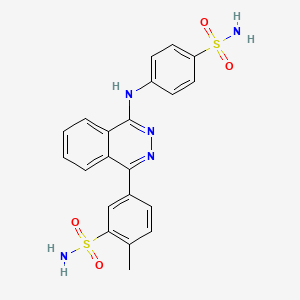

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXKGJSGMZXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carbonic Anhydrase IX Inhibitors in Hypoxic Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carbonic Anhydrase IX (CA IX) inhibitors, with a specific focus on CA IX-IN-3, in the context of hypoxic solid tumors. This document details the molecular interactions, effects on tumor pathophysiology, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Role of CA IX in Hypoxic Tumors

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells undergo a metabolic shift, upregulating glycolysis for energy production. This metabolic adaptation results in the accumulation of acidic byproducts, primarily lactic acid, leading to intracellular and extracellular acidosis.

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is strongly induced by hypoxia, primarily through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[1] CA IX is minimally expressed in most normal tissues but is overexpressed in a wide range of solid tumors, making it an attractive therapeutic target.[2][3]

The primary function of CA IX is to maintain a stable intracellular pH (pHi) that is favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The protons are extruded, contributing to the acidic tumor microenvironment which promotes invasion and metastasis, while the bicarbonate is transported into the cell to buffer the intracellular space.

CA IX-IN-3: A Potent Inhibitor of Carbonic Anhydrase IX

CA IX-IN-3 is a potent and selective small molecule inhibitor of Carbonic Anhydrase IX. Its inhibitory activity is a key focus of this guide.

Quantitative Data for CA IX Inhibitors

The following table summarizes the key quantitative data for CA IX-IN-3 and the well-characterized inhibitor, SLC-0111, which serves as a reference compound.

| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |

| CA IX-IN-3 | CA IX | Enzymatic Assay | 0.48 nM | - | Selective | |

| SLC-0111 | CA IX | Enzymatic Assay | - | 45 nM | Selective vs. CA I & II | |

| CA XII | Enzymatic Assay | - | 4.5 nM | |||

| CA I | Enzymatic Assay | - | >10,000 nM | |||

| CA II | Enzymatic Assay | - | >10,000 nM |

Core Mechanism of Action of CA IX-IN-3

The primary mechanism of action of CA IX-IN-3 is the direct inhibition of the catalytic activity of CA IX. By binding to the active site of the enzyme, it prevents the hydration of CO₂, leading to a cascade of events that are detrimental to the survival and progression of hypoxic tumor cells.

Disruption of pH Homeostasis

Inhibition of CA IX by CA IX-IN-3 disrupts the delicate pH balance within the tumor microenvironment. This leads to:

-

Increased Intracellular pH (pHi) Stress: By blocking the production of intracellular bicarbonate for buffering, the acidic byproducts of glycolysis accumulate, leading to a drop in pHi and intracellular acidosis. This acidic intracellular environment is incompatible with many cellular processes and can trigger apoptosis.

-

Reduced Extracellular Acidification (pHe): The inhibition of proton extrusion leads to a less acidic tumor microenvironment. This can hinder tumor cell invasion and metastasis, as the acidic pHe is known to activate proteases and promote the breakdown of the extracellular matrix.

Cellular Consequences of CA IX Inhibition

The disruption of pH homeostasis by CA IX-IN-3 triggers several key anti-tumor effects:

-

Induction of Apoptosis: The decrease in intracellular pH is a potent trigger for programmed cell death (apoptosis).

-

Inhibition of Cell Proliferation: The altered pH environment and cellular stress impede the ability of cancer cells to divide and proliferate.

-

Reduction of Metastasis and Invasion: A less acidic extracellular environment reduces the activity of enzymes that degrade the surrounding tissue, thereby inhibiting the ability of cancer cells to invade and metastasize.

-

Sensitization to Other Therapies: By targeting the hypoxic, often therapy-resistant, tumor cell population, CA IX inhibitors can enhance the efficacy of conventional chemotherapy and radiotherapy.

Signaling Pathways Modulated by CA IX Inhibition

The effects of CA IX inhibition are mediated through the modulation of key signaling pathways that are crucial for tumor cell survival and progression under hypoxic conditions.

HIF-1α Signaling Pathway

The expression of CA IX is a direct downstream target of the HIF-1α transcription factor. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving its transcription. While CA IX inhibitors do not directly target the HIF-1α pathway, they counteract a critical survival mechanism that is activated by HIF-1α.

Caption: Upregulation of CA IX expression via the HIF-1α pathway in response to hypoxia.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. There is evidence of crosstalk between this pathway and CA IX. Some studies suggest that CA IX expression can be influenced by the PI3K/Akt pathway and that, conversely, CA IX inhibition can impact downstream effectors of this pathway, contributing to the anti-proliferative effects.

Caption: Interplay between CA IX and the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CA IX inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the enzymatic activity of CA IX and its inhibition by compounds like CA IX-IN-3.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-rich solution with a buffer containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the reaction rate.

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human CA IX protein

-

CA IX-IN-3 (or other inhibitors)

-

CO₂-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of recombinant human CA IX in the assay buffer.

-

Prepare a serial dilution of CA IX-IN-3 in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

-

Reaction Setup:

-

One syringe of the stopped-flow instrument is filled with the CO₂-saturated water.

-

The second syringe is filled with the assay buffer containing CA IX, the pH indicator, and the inhibitor at various concentrations (or vehicle control).

-

-

Measurement:

-

The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

-

The change in absorbance of the pH indicator is recorded over a short time period (milliseconds to seconds).

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the slope of the absorbance change over time.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay under Hypoxic Conditions (MTT Assay)

This assay determines the effect of CA IX inhibitors on the viability of cancer cells cultured under low oxygen.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Hypoxia chamber or incubator (capable of maintaining 1% O₂)

-

CA IX-IN-3

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O₂).

-

-

Hypoxic Induction and Treatment:

-

The following day, replace the medium with fresh medium containing various concentrations of CA IX-IN-3 or vehicle control.

-

Place the plates in a hypoxia chamber or incubator set to 1% O₂ for 48-72 hours. A parallel set of plates can be maintained under normoxic conditions for comparison.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours under the respective oxygen conditions.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

-

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This study evaluates the anti-tumor efficacy of CA IX inhibitors in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CA IX inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for xenograft (e.g., HT-29)

-

Cell culture reagents

-

Matrigel (optional, to aid tumor formation)

-

CA IX-IN-3 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer CA IX-IN-3 (at various doses) and the vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).

-

-

Tumor Measurement:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Monitoring:

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CA IX and proliferation markers).

-

Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the inhibitor.

-

Caption: Workflow for an in vivo tumor growth inhibition study using a xenograft model.

Conclusion

CA IX-IN-3 and other selective CA IX inhibitors represent a promising therapeutic strategy for targeting hypoxic solid tumors. Their mechanism of action is centered on the disruption of pH homeostasis, which leads to a cascade of anti-tumor effects, including the induction of apoptosis, inhibition of proliferation, and reduction of metastasis. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of this important class of anti-cancer agents. Further research into the intricate signaling networks modulated by CA IX inhibition will undoubtedly unveil additional therapeutic opportunities.

References

CA IX-IN-3: A Technical Guide to its Use as a Selective Probe for Carbonic Anhydrase IX Function

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a critical role in tumor progression, metastasis, and resistance to therapy. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX's enzymatic activity, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH, thereby promoting cancer cell survival and proliferation. These characteristics make CA IX a compelling target for cancer diagnosis and therapy.

This technical guide focuses on CA IX-IN-3 , a potent and selective small-molecule inhibitor of CA IX. With its high affinity and selectivity, CA IX-IN-3 serves as an invaluable chemical probe for elucidating the multifaceted functions of CA IX in cancer biology. This document provides a comprehensive overview of CA IX-IN-3, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in studying CA IX-related signaling pathways.

Introduction to Carbonic Anhydrase IX (CA IX)

Carbonic Anhydrase IX is a member of the α-carbonic anhydrase family of zinc metalloenzymes.[1] Unlike most other human CAs, which are cytosolic or secreted, CA IX is a transmembrane protein with its catalytic domain facing the extracellular space.[1]

Key Functions and Role in Cancer:

-

pH Regulation: In the hypoxic and acidic tumor microenvironment, CA IX is a key component of the cellular machinery for pH regulation. By catalyzing CO2 hydration extracellularly, it provides bicarbonate ions for import by transporters to buffer the intracellular pH (pHi), while the generated protons contribute to extracellular acidosis (pHe).[1][2] This reversed pH gradient (alkaline inside, acidic outside) is a hallmark of aggressive tumors.

-

Hypoxia-Inducibility: The CA9 gene is a primary target of the Hypoxia-Inducible Factor 1 (HIF-1), a master transcriptional regulator of the cellular response to low oxygen. Consequently, CA IX is a robust endogenous biomarker for tumor hypoxia.

-

Tumor Progression and Metastasis: The acidic microenvironment created by CA IX activity facilitates the breakdown of the extracellular matrix, enhances cell migration, and promotes invasion. CA IX has been shown to localize in the lamellipodia of migrating cells, directly contributing to their invasive potential.

-

Therapeutic Target: Due to its limited expression in normal tissues (primarily in the gastrointestinal tract) and high expression in numerous cancers (including renal, breast, lung, and cervical carcinomas), CA IX is an attractive and validated target for the development of anticancer drugs and imaging agents.

CA IX-IN-3: A Potent and Selective Probe

CA IX-IN-3 (also known as Compound 27) is a heterocyclic-substituted benzenesulfonamide designed for high-affinity and selective inhibition of CA IX. Sulfonamides represent a major class of carbonic anhydrase inhibitors, functioning by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.

Mechanism of Action

As a sulfonamide, CA IX-IN-3's primary mechanism of action is the direct inhibition of the catalytic function of CA IX. The deprotonated sulfonamide group (SO₂NH⁻) binds to the Zn²⁺ ion at the bottom of the active site cavity, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis. This binding prevents the enzyme from hydrating carbon dioxide.

Quantitative Data: Potency and Selectivity

The efficacy of an inhibitor is defined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). For a chemical probe, high potency against the target (low Kᵢ/IC₅₀) and high selectivity over related off-targets are critical. CA IX-IN-3 has been demonstrated to be a highly potent inhibitor of human CA IX (hCA IX).

| Isoform | Inhibition Data (IC₅₀) | Selectivity Ratio (vs. hCA IX) | Reference |

| hCA IX | 0.48 nM | 1 | |

| hCA II (Cytosolic) | >10,000 nM | >20,833 | |

| hCA I (Cytosolic) | >10,000 nM | >20,833 |

Note: Data derived from the primary publication for Compound 27. The high IC₅₀ values for the ubiquitous cytosolic isoforms hCA I and hCA II demonstrate the exceptional selectivity of CA IX-IN-3, minimizing off-target effects in cellular studies.

Experimental Protocols

CA IX-IN-3 can be utilized in a range of in vitro assays to probe CA IX function. Below are detailed methodologies for key experiments.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH drop.

Principle: The assay follows the decrease in pH resulting from the formation of protons during the CO₂ hydration reaction (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). A pH indicator (e.g., phenol red) is used, and the change in its absorbance is monitored over time using a stopped-flow spectrophotometer.

Materials:

-

Recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX)

-

CA IX-IN-3 (dissolved in DMSO)

-

Buffer (e.g., 20 mM Tris, pH 8.3)

-

pH Indicator (e.g., 100 µM Phenol Red)

-

CO₂-saturated water (prepared by bubbling pure CO₂ gas into ice-cold deionized water for at least 30 minutes)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of the CA enzyme in the buffer. For inhibition assays, pre-incubate the enzyme with various concentrations of CA IX-IN-3 for 15 minutes at room temperature to allow for inhibitor binding.

-

Spectrophotometer Setup: Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 570 nm for phenol red). Equilibrate the system to a constant temperature (typically 4°C to minimize the uncatalyzed reaction rate).

-

Reaction Initiation: Rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water in the stopped-flow apparatus.

-

Data Acquisition: Record the change in absorbance over time for the first few seconds of the reaction. The initial linear phase represents the initial velocity (V₀) of the reaction.

-

Data Analysis:

-

Calculate the initial reaction rates from the slopes of the absorbance curves.

-

Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Kₘ) are known.

-

Cell Viability / Proliferation Assay (MTT Assay)

This assay assesses the effect of CA IX inhibition on the proliferation and viability of cancer cells, particularly under hypoxic conditions where CA IX is highly expressed and functional.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HT-29 or MDA-MB-231, known to express CA IX under hypoxia) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of CA IX-IN-3. Include a vehicle control (DMSO).

-

Hypoxic Incubation: Place one set of plates in a normoxic incubator (21% O₂) and another in a hypoxic chamber (e.g., 1% O₂) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay evaluates the role of CA IX's catalytic activity in collective cell migration.

Procedure:

-

Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing CA IX-IN-3 at the desired concentration or a vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving CA IX is crucial for understanding its function and the mechanism of its inhibition.

HIF-1α Pathway and CA IX Expression

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, to drive their transcription.

Caption: HIF-1α signaling pathway leading to CA IX expression under hypoxia.

CA IX Function in Tumor Microenvironment pH Regulation

CA IX, located on the cell surface, catalyzes the hydration of CO₂, contributing to an acidic extracellular pH (pHe) and an alkaline intracellular pH (pHi). CA IX-IN-3 blocks this catalytic cycle.

Caption: Role of CA IX in regulating tumor pH and its inhibition by CA IX-IN-3.

General Workflow for Evaluating CA IX-IN-3

This workflow outlines the typical progression from initial enzymatic assays to more complex cell-based functional assays.

Caption: Experimental workflow for characterizing CA IX-IN-3 as a probe.

Conclusion and Future Directions

CA IX-IN-3 is a powerful and highly selective research tool for investigating the biological roles of carbonic anhydrase IX. Its sub-nanomolar potency and exceptional selectivity over cytosolic isoforms make it ideal for dissecting the specific contributions of CA IX to cancer pathophysiology without confounding off-target effects. By using CA IX-IN-3 in the assays described herein, researchers can further explore the intricate mechanisms by which CA IX promotes tumor survival, metabolic reprogramming, and metastasis. Future studies utilizing this probe may focus on its effects on the tumor immune microenvironment, its potential to sensitize tumors to conventional therapies, and its use as a template for developing novel CA IX-targeted diagnostics and therapeutics.

References

In-Depth Technical Guide: Discovery and Initial Characterization of CA IX-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of relevant pathways and workflows are included to facilitate understanding.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] CA IX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor growth, invasion, and metastasis.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps cancer cells to survive in acidic and hypoxic conditions. These characteristics make CA IX a compelling target for the development of novel anticancer therapies.

Discovery of CA IX-IN-3 (Compound 27)

CA IX-IN-3, also referred to as compound 27, was identified through the optimization of a series of heterocyclic substituted benzenesulfonamides. The discovery was based on a lead compound identified through virtual screening, followed by chemical synthesis and biological evaluation to improve potency and selectivity for CA IX.

Quantitative Data Summary

The inhibitory activity of CA IX-IN-3 and related compounds was assessed against various human (h) carbonic anhydrase isoforms. The data is summarized in the tables below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| CA IX-IN-3 (27) | >10000 | 158 | 0.48 | 4.3 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Table 1: Inhibitory Activity of CA IX-IN-3 against hCA Isoforms. Kᵢ values represent the inhibition constant. Data derived from the discovery publication.

| Selectivity Index | hCA I / hCA IX | hCA II / hCA IX | hCA XII / hCA IX |

| CA IX-IN-3 (27) | >20833 | 329 | 9 |

Table 2: Selectivity Profile of CA IX-IN-3. The selectivity index is calculated as the ratio of the Kᵢ for the off-target isoform to the Kᵢ for hCA IX.

Experimental Protocols

General Synthesis of Benzenesulfonamide Derivatives

The synthesis of CA IX-IN-3 and related benzenesulfonamides generally involves a multi-step process. A common route includes the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications to introduce the desired heterocyclic moieties. For a detailed synthetic scheme for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a two-step process is employed involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic activity at different concentrations of the inhibitor.

Protocol Outline:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator is prepared.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Data Acquisition and Analysis: The change in absorbance of the pH indicator over time is recorded. The initial rates of the enzymatic reaction are calculated and used to determine the Kᵢ values.

Signaling Pathways and Experimental Workflows

CA IX and the Hypoxic Tumor Microenvironment

CA IX expression is a hallmark of tumor hypoxia and is regulated by the HIF-1α transcription factor. The acidic microenvironment created by CA IX activity is believed to contribute to tumor progression and resistance to therapy.

Caption: CA IX expression is induced by hypoxia via HIF-1α, leading to pH regulation that promotes tumor progression. CA IX-IN-3 inhibits CA IX activity.

Potential Downstream Effects of CA IX Inhibition

Inhibition of CA IX is hypothesized to disrupt the favorable pH balance for cancer cells, potentially leading to increased apoptosis and reduced proliferation and invasion. While the direct effects of CA IX-IN-3 on specific downstream signaling pathways have not been extensively detailed in the initial discovery, it is known that CA IX can interact with and influence pathways such as the PI3K/Akt pathway.

Caption: Inhibition of CA IX by CA IX-IN-3 disrupts pH homeostasis, potentially leading to apoptosis and reduced proliferation and invasion.

Experimental Workflow for Inhibitor Characterization

The initial characterization of CA IX-IN-3 followed a logical progression from synthesis to detailed enzymatic and selectivity analysis.

Caption: The workflow for the discovery of CA IX-IN-3 involved synthesis, biological evaluation including primary and selectivity screening, and SAR analysis.

Conclusion

CA IX-IN-3 is a highly potent and selective small molecule inhibitor of carbonic anhydrase IX. Its discovery and initial characterization have provided a valuable tool for further research into the role of CA IX in cancer biology and for the development of novel anticancer therapeutics. The detailed quantitative data and experimental protocols presented in this guide serve as a foundational resource for researchers in the field. Further investigation into the specific downstream signaling effects of CA IX-IN-3 is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CA IX-IN-3 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), and its analogs. CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH under hypoxic conditions. Its limited expression in normal tissues makes it an attractive target for anticancer drug development.

CA IX-IN-3, also known as compound 27 in the work by Gao et al., is a heterocyclic substituted benzenesulfonamide that has demonstrated sub-nanomolar inhibitory activity against CA IX.[1] This guide will detail the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and the signaling pathways associated with CA IX.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of CA IX-IN-3 and its analogs against human (h) CA isoforms I, II, and IX. The data is extracted from the foundational study by Gao et al. (2013), which systematically optimized a series of heterocyclic substituted benzenesulfonamides. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50).

| Compound ID | R Group | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Index (IX vs I) | Selectivity Index (IX vs II) |

| Lead Compound (26) | - | >10000 | >10000 | 19.8 | >505 | >505 |

| CA IX-IN-3 (27) | 4-sulfamoylphenylamino | >10000 | >10000 | 0.48 | >20833 | >20833 |

| Analog 1 | 4-aminophenyl | >10000 | 8650 | 10.2 | >980 | 848 |

| Analog 2 | 4-hydroxyphenyl | >10000 | >10000 | 15.6 | >641 | >641 |

| Analog 3 | 4-methoxyphenyl | >10000 | >10000 | 12.3 | >813 | >813 |

| Analog 4 | 4-chlorophenyl | >10000 | 9240 | 8.7 | >1149 | 1062 |

| Analog 5 | 4-methylphenyl | >10000 | >10000 | 9.5 | >1053 | >1053 |

| Analog 6 | 3-aminophenyl | >10000 | 7530 | 11.8 | >847 | 638 |

| Analog 7 | 3-hydroxyphenyl | >10000 | >10000 | 18.9 | >529 | >529 |

| Analog 8 | 2-aminophenyl | >10000 | 6980 | 14.2 | >704 | 491 |

Key SAR Insights:

-

The Sulfonamide Moiety: The unsubstituted sulfonamide group is a critical zinc-binding group, essential for the inhibitory activity against carbonic anhydrases.

-

The Heterocyclic Core: The specific heterocyclic scaffold of these benzenesulfonamides provides a rigid framework for the presentation of substituents.

-

The Phenylamino Linker: The introduction of a phenylamino group at the R position significantly influences potency and selectivity.

-

Substitution on the Phenylamino Ring:

-

The presence of a second sulfonamide group on the pendant phenyl ring, as seen in CA IX-IN-3 (compound 27), dramatically increases the inhibitory potency against CA IX by over 40-fold compared to the lead compound.[2] This suggests a strong, favorable interaction with the active site of CA IX.

-

Other substitutions on the phenyl ring, such as amino, hydroxyl, methoxy, chloro, and methyl groups, also result in potent CA IX inhibition, albeit less so than the dual sulfonamide-containing compound.

-

The position of the substituent on the phenyl ring (para, meta, or ortho) also impacts activity, with para-substituted analogs generally showing favorable potency.

-

-

Selectivity: CA IX-IN-3 exhibits exceptional selectivity for CA IX over the ubiquitous cytosolic isoforms CA I and CA II, with selectivity indices greater than 20,000. This high selectivity is crucial for minimizing off-target effects and potential side effects in a therapeutic setting.

Experimental Protocols

General Synthesis of Heterocyclic Substituted Benzenesulfonamides

The synthesis of CA IX-IN-3 and its analogs generally follows a multi-step procedure. A common synthetic route involves the reaction of a substituted aniline with a suitable heterocyclic intermediate bearing a sulfonyl chloride group. The final sulfonamide is typically introduced in the last steps of the synthesis. For the synthesis of ureido-substituted benzenesulfonamides, phosgene-free methods are often employed, for example, by reacting a phenylurea derivative with sulfanilamide in the presence of an acid catalyst.[3]

A representative synthetic scheme is as follows:

-

Formation of the Heterocyclic Core: This step varies depending on the specific heterocyclic system being synthesized.

-

Introduction of the Benzenesulfonamide Moiety: Typically, a chlorosulfonated benzene derivative is reacted with an amino group on the heterocyclic core.

-

Functionalization of the Phenyl Ring: The desired R groups are introduced onto the phenyl ring through standard aromatic substitution reactions.

-

Final Product Isolation and Purification: The final compounds are purified by techniques such as recrystallization or column chromatography.

Characterization of the synthesized compounds is performed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different CA isoforms is determined using a stopped-flow CO2 hydration assay.[4] This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

Protocol Overview:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, and IX) are purified. Stock solutions of the inhibitors are prepared, typically in DMSO.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is used.

-

Stopped-Flow Measurement: The assay is performed using a stopped-flow spectrophotometer. A solution of the enzyme and inhibitor is rapidly mixed with a CO2-saturated solution.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated, leading to a change in pH.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and translocates to the nucleus, where it induces the expression of numerous genes, including CA9, the gene encoding for Carbonic Anhydrase IX. CA IX, through its enzymatic activity, contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH. This pH gradient promotes cancer cell survival, proliferation, and invasion.

Experimental Workflow for CA IX Inhibition Assay

The following diagram illustrates the key steps involved in determining the inhibitory potency of compounds like CA IX-IN-3.

Conclusion

CA IX-IN-3 and its analogs represent a promising class of highly potent and selective inhibitors of Carbonic Anhydrase IX. The detailed structure-activity relationship data highlights the critical role of the dual sulfonamide moieties in achieving sub-nanomolar potency and exceptional selectivity. The experimental protocols outlined provide a framework for the synthesis and evaluation of novel CA IX inhibitors. A thorough understanding of the CA IX signaling pathway in the context of the tumor microenvironment is essential for the rational design of next-generation anticancer therapeutics targeting this key enzyme. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CA IX-IN-3 (SLC-0111) on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3, also known as SLC-0111. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document details the mechanism of action of SLC-0111, its profound impact on cancer cell metabolism, and provides detailed protocols for key experimental assays. Quantitative data from various preclinical studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: Targeting Tumor Hypoxia and Metabolism

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which drive a metabolic shift in cancer cells towards glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to the production and accumulation of acidic byproducts, primarily lactic acid, resulting in an acidic extracellular pH (pHe) and a neutral to alkaline intracellular pH (pHi). This reversed pH gradient is crucial for cancer cell survival, proliferation, invasion, and resistance to therapy.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme whose expression is strongly induced by the hypoxia-inducible factor-1α (HIF-1α) transcription factor in response to hypoxic conditions.[1][2] CA IX plays a pivotal role in maintaining pH homeostasis in tumors by catalyzing the reversible hydration of extracellular carbon dioxide to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4] The resulting bicarbonate is transported into the cancer cell to buffer intracellular pH, while the protons contribute to the acidification of the tumor microenvironment.[5] This makes CA IX a compelling target for anticancer therapy.

SLC-0111 is a potent and selective small molecule inhibitor of CA IX. By inhibiting CA IX's enzymatic activity, SLC-0111 disrupts the delicate pH balance in cancer cells, leading to intracellular acidification and subsequent inhibition of metabolic processes, tumor growth, and metastasis. Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with conventional chemotherapies.

Mechanism of Action of SLC-0111

The primary mechanism of action of SLC-0111 is the direct inhibition of the catalytic activity of carbonic anhydrase IX. CA IX is a zinc metalloenzyme, and SLC-0111, a ureido-substituted sulfonamide, binds to the zinc ion in the active site, blocking its ability to hydrate carbon dioxide. This inhibition leads to a cascade of events that disrupt the metabolic machinery of cancer cells.

Disruption of pH Homeostasis

By blocking the production of bicarbonate by CA IX, SLC-0111 prevents the influx of this crucial buffering agent into the cancer cell. Concurrently, the continuous production of acidic metabolites from glycolysis leads to a rapid drop in intracellular pH. This intracellular acidification creates an inhospitable environment for many cellular processes that are optimized to function at a neutral pH.

Impact on Signaling Pathways

The inhibition of CA IX and the resulting intracellular acidification can modulate key signaling pathways that regulate cancer cell metabolism and survival. The expression of CA IX itself is a downstream target of the HIF-1α pathway, which is activated under hypoxic conditions.

Furthermore, studies suggest that CA IX activity is linked to the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) signaling pathways, both of which are central regulators of cellular energy homeostasis and metabolism. Inhibition of CA IX with SLC-0111 has been shown to blunt signaling through AMPK.

Impact on Cancer Cell Metabolism

The disruption of pH homeostasis by SLC-0111 has profound consequences for the metabolic activity of cancer cells, which are highly dependent on glycolysis for energy production and biosynthesis.

Inhibition of Glycolysis

Many glycolytic enzymes have optimal activity at a neutral to slightly alkaline pH. The intracellular acidification induced by SLC-0111 can therefore directly inhibit key enzymes in the glycolytic pathway, leading to a reduction in glucose metabolism and lactate production. Studies have shown that treatment with SLC-0111 reduces the glycolytic reserve in cancer cells.

Reduction in ATP Production

Glycolysis is a major source of ATP in rapidly proliferating cancer cells. By inhibiting this pathway, SLC-0111 can lead to a significant decrease in cellular ATP levels, compromising the energy-dependent processes required for cell survival and growth.

Induction of Apoptosis

The combination of intracellular acidification, metabolic stress, and reduced ATP production can trigger programmed cell death, or apoptosis. SLC-0111 has been shown to induce apoptosis in various cancer cell lines, particularly under acidic conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of SLC-0111 from various preclinical studies.

Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

| CA Isoform | IC₅₀ (µg/mL) | Reference |

| CA IX | 0.048 ± 0.006 | |

| CA XII | 0.096 ± 0.008 | |

| CA I | 20.29 ± 0.92 | |

| CA II | 0.569 ± 0.03 |

Table 2: Cytotoxicity of SLC-0111 (IC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HT-29 | Colon Cancer | 13.53 | |

| MCF7 | Breast Cancer | 18.15 | |

| PC3 | Prostate Cancer | 8.71 |

Table 3: Effects of SLC-0111 on Hepatoblastoma Cell Viability and Motility

| Cell Line | Condition | SLC-0111 Conc. (µM) | Reduction in Viability (%) | Reduction in Motility (%) | Reference |

| HUH6 | Normoxia | 100 | Dose-dependent | ~30 | |

| HUH6 | Hypoxia | 100 | Dose-dependent | ~35 | |

| HB-295 | Normoxia | 75-175 | Significant | ~30 | |

| HB-295 | Hypoxia | 100-175 | Significant | ~35 | |

| HB-303 | Normoxia | 100 | Not specified | ~30 | |

| HB-303 | Hypoxia | 100 | Not specified | ~35 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular pH using BCECF-AM

This protocol describes the measurement of intracellular pH (pHi) using the ratiometric fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Materials:

-

BCECF-AM (1 mM stock in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

High potassium calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)

-

Nigericin (10 mM stock in ethanol)

-

Valinomycin (10 mM stock in ethanol)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates and culture overnight.

-

Dye Loading: a. Prepare a 2-5 µM BCECF-AM working solution in serum-free medium or HBSS. b. Wash cells once with HBSS. c. Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.

-

Washing and De-esterification: a. Wash cells twice with warm HBSS to remove extracellular dye. b. Incubate cells in fresh HBSS for 15-30 minutes at 37°C to allow for complete de-esterification.

-

Fluorescence Measurement: a. Acquire fluorescence readings by exciting the cells sequentially at ~490 nm and ~440 nm and collecting the emission at ~535 nm. b. Calculate the ratio of the fluorescence intensities (F490/F440).

-

Calibration: a. Prepare calibration buffers containing 10 µM nigericin and 10 µM valinomycin. b. Replace the HBSS on a separate set of dye-loaded cells with the calibration buffers, one pH value at a time. c. Measure the F490/F440 ratio for each pH point. d. Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

Data Analysis: Determine the pHi of the experimental cells by comparing their fluorescence ratios to the calibration curve.

Seahorse XF Analyzer Metabolic Flux Assay

This protocol outlines the measurement of Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer to assess glycolytic function and mitochondrial respiration.

Materials:

-

Seahorse XF96 or XF24 cell culture plates

-

Seahorse XF analyzer

-

Assay medium (e.g., DMEM without bicarbonate)

-

Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

-

SLC-0111

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF plate at an optimized density and allow them to adhere.

-

Drug Treatment: Treat cells with the desired concentrations of SLC-0111 for the specified duration.

-

Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator. b. Replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

-

Seahorse Assay: a. Load the sensor cartridge with the metabolic modulators (e.g., glucose, oligomycin, 2-DG) in the appropriate ports. b. Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol. c. The instrument will measure baseline ECAR and OCR, followed by sequential injections of the modulators to determine key metabolic parameters.

-

Data Analysis: Analyze the data using the Seahorse Wave software to calculate parameters such as glycolysis, glycolytic capacity, basal respiration, and maximal respiration.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with SLC-0111.

Materials:

-

6-well plates

-

Complete culture medium

-

SLC-0111

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of SLC-0111 for a defined period (e.g., 24-72 hours).

-

Colony Formation: a. Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. b. Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining and Counting: a. Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. b. Wash the plates with water and allow them to air dry. c. Count the number of colonies (typically defined as >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of SLC-0111 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells

-

Matrigel (optional)

-

SLC-0111 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells), optionally mixed with Matrigel, into the flank of the mice.

-

Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer SLC-0111 (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion

CA IX-IN-3 (SLC-0111) represents a promising therapeutic agent that targets a key vulnerability of hypoxic cancer cells: their reliance on CA IX for pH regulation and metabolic adaptation. By disrupting intracellular pH homeostasis, SLC-0111 effectively cripples the metabolic engine of cancer cells, leading to reduced proliferation, and increased cell death. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and other CA IX inhibitors as novel cancer therapies. The continued investigation into the intricate signaling networks modulated by CA IX inhibition will undoubtedly unveil new therapeutic opportunities and combination strategies to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Tumor Hypoxia and Carbonic Anhydrase IX: A Technical Guide to the Role of CA IX Inhibitors

For Immediate Release

This technical guide provides an in-depth exploration of the critical link between tumor hypoxia and the expression and activity of Carbonic Anhydrase IX (CA IX). It details the molecular pathways, presents quantitative data on the effects of CA IX inhibition, and provides comprehensive experimental protocols for researchers, scientists, and drug development professionals. The focus is on the therapeutic targeting of CA IX, a key player in tumor adaptation to hypoxic and acidic microenvironments.

Executive Summary

Tumor hypoxia, a common feature of solid malignancies, activates adaptive survival pathways, primarily through the Hypoxia-Inducible Factor-1α (HIF-1α). One of the most strongly induced targets of HIF-1α is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a pivotal role in regulating pH in the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while contributing to extracellular acidosis (pHe). This acidic pHe facilitates tumor invasion and metastasis. The restricted expression of CA IX in normal tissues and its prevalence in a wide range of tumors make it an attractive therapeutic target. This guide will delve into the molecular mechanisms of CA IX in tumor hypoxia pathways and the impact of its inhibition.

The Hypoxia-CA IX Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CA IX.[1] This transcriptional activation leads to a significant upregulation of CA IX protein on the cancer cell surface.

Mechanism of Action of CA IX and its Inhibition

Once expressed on the cell surface, CA IX's catalytic domain faces the extracellular space. It efficiently converts extracellular CO2 into bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate ions are then transported into the cell by bicarbonate transporters, which helps to neutralize the intracellular environment, counteracting the acidifying effects of high glycolytic rates (the Warburg effect). The protons, however, are extruded into the extracellular space, lowering the pHe.[2]

CA IX inhibitors, such as the ureido-substituted sulfonamide SLC-0111 (also known as U-104), are designed to specifically block the active site of the enzyme.[3][4] By preventing the catalytic conversion of CO2, these inhibitors disrupt the pH-regulating machinery of cancer cells. This leads to two primary consequences: a decrease in the intracellular pH and an attenuation of extracellular acidosis. The resulting intracellular acidification can induce apoptosis and reduce cell proliferation, while the normalization of the extracellular pH may decrease the potential for invasion and metastasis.[5]

Quantitative Data on CA IX Inhibition

The efficacy of CA IX inhibitors has been quantified in numerous preclinical studies. The data consistently show that these compounds can inhibit cancer cell growth, especially under hypoxic conditions, and modulate tumor pH.

Table 1: In Vitro Efficacy of CA IX Inhibitors

| Compound | Cell Line | Condition | IC₅₀ (µM) | Effect on Intracellular pH (pHi) | Reference |

| SLC-0111 (U-104) | AT-1 (Prostate) | Normoxia (24h) | ~150 | Decrease of 0.09 ± 0.02 | |

| SLC-0111 (U-104) | AT-1 (Prostate) | Hypoxia (24h) | ~150 | Decrease of 0.21 ± 0.04 | |

| SLC-0111 | HT-29 (Colon) | Hypoxia | 653 | Not Reported | |

| SLC-0111 | SKOV-3 (Ovarian) | Hypoxia | 796 | Not Reported | |

| SLC-0111 | MDA-MB-231 (Breast) | Hypoxia | >800 | Not Reported |

Note: IC₅₀ values can vary significantly based on the cell line, assay duration, and specific experimental conditions.

Table 2: In Vivo Efficacy of the CA IX Inhibitor U-104 (SLC-0111)

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Balb/c Mice | 4T1 Breast Cancer | 5 mg/mL (oral gavage) | Significant delay in tumor growth | |

| NOD/SCID Mice | MDA-MB-231 Breast Cancer | 38 mg/kg | Significant delay in primary tumor growth |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of CA IX inhibition. Below are summarized methodologies for core experiments.

Induction of Hypoxia in Cell Culture

Inducing a hypoxic environment is the first step to study the upregulation of CA IX.

-

Method 1: Hypoxic Chamber/Incubator

-

Culture cells to 70-80% confluency in standard culture dishes.

-

Place the culture dishes inside a modular incubator chamber or a specialized hypoxic incubator.

-

Purge the chamber with a pre-mixed gas, typically 1-2% O₂, 5% CO₂, and the balance N₂.

-

Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 4-24 hours).

-

Include a dish of sterile water to maintain humidity.

-

-

Method 2: Chemical Induction

-

Prepare a fresh stock solution of Cobalt Chloride (CoCl₂) in sterile water.

-

Treat cells grown to 70-80% confluency with 100-150 µM CoCl₂ directly in the culture medium.

-

Incubate under standard normoxic conditions (37°C, 5% CO₂) for 4-24 hours. CoCl₂ mimics hypoxia by preventing the hydroxylation and degradation of HIF-1α.

-

Western Blot for CA IX and HIF-1α Expression

This protocol is used to quantify the protein levels of CA IX and HIF-1α following hypoxic induction.

-

Sample Preparation: After hypoxic treatment, wash cells with ice-cold PBS and lyse them immediately in RIPA buffer or Laemmli sample buffer containing protease inhibitors. Since HIF-1α degrades rapidly in the presence of oxygen, this step must be performed quickly on ice. For HIF-1α, using nuclear extracts is recommended as the stabilized protein translocates to the nucleus.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load 20-40 µg of total protein per lane onto a 7.5% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CA IX and HIF-1α (e.g., at a 1:500 or 1:1000 dilution in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin or α-Tubulin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay under Hypoxia

This assay measures the effect of CA IX inhibitors on the viability of cancer cells in a low-oxygen environment.

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight under normoxic conditions.

-

Treatment: Treat the cells with various concentrations of the CA IX inhibitor (e.g., SLC-0111).

-

Hypoxic Incubation: Immediately place the plate in a hypoxic chamber (1-2% O₂) for 48-72 hours. A parallel plate should be kept under normoxic conditions for comparison.

-

Viability Assessment: After incubation, assess cell viability.

-

Note on MTT Assay: The MTT assay, which relies on mitochondrial activity, may not be suitable as mitochondrial function is decreased under hypoxia. Reoxygenation during the assay can also create artifacts.

-

Alternative Methods: Crystal Violet staining or Trypan Blue exclusion counting are more reliable alternatives for assessing cell viability after hypoxic exposure. For Trypan Blue, cells would need to be trypsinized from the wells and counted using a hemocytometer.

-

Measurement of Intracellular and Extracellular pH

Measuring pH changes is crucial for confirming the mechanism of action of CA IX inhibitors.

-

Intracellular pH (pHi) Measurement:

-

Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

-

Incubate the cells under the desired conditions (e.g., hypoxia with/without inhibitor).

-

Measure the fluorescence intensity at two different excitation wavelengths using a fluorescence plate reader or microscope.

-

Calculate the ratio of the fluorescence intensities and convert this ratio to a pH value using a calibration curve generated with buffers of known pH.

-

-

Extracellular pH (pHe) Measurement:

-

Culture cells under the desired conditions.

-

Carefully collect the culture medium without disturbing the cell layer.

-

Measure the pH of the collected medium using a calibrated micro-pH electrode.

-

For in vivo studies, non-invasive techniques like ³¹P Magnetic Resonance Spectroscopy (MRS) or Chemical Exchange Saturation Transfer (CEST) MRI can be used to measure pHe.

-

Conclusion

The upregulation of Carbonic Anhydrase IX is a key adaptive response of tumors to hypoxia, enabling them to manage the pH stress associated with a glycolytic metabolism. This functional role, combined with its tumor-specific expression, establishes CA IX as a compelling target for anticancer therapy. Inhibitors like SLC-0111 disrupt this critical pH-regulating function, leading to reduced tumor cell growth, survival, and aggressive potential. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and exploit the link between CA IX and tumor hypoxia pathways, with the ultimate goal of developing more effective cancer treatments.

References

- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 2. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CA IX-IN-3 in Hampering Cancer Cell Growth and Survival: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, playing a pivotal role in tumor adaptation to the hypoxic and acidic microenvironment. Its expression is strongly correlated with poor prognosis and resistance to conventional cancer therapies. The inhibitor CA IX-IN-3 has emerged as a promising therapeutic agent, demonstrating notable efficacy in curbing cancer cell proliferation and promoting apoptosis. This technical guide provides an in-depth analysis of the mechanisms of action of CA IX-IN-3, focusing on its effects on cancer cell proliferation and survival, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative Effects of CA IX Inhibition on Cancer Cell Viability

The inhibitory effects of various carbonic anhydrase IX inhibitors on the proliferation of different cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are presented below to offer a comparative perspective on the potency of these compounds.

| Inhibitor | Cell Line | Condition | IC50 (µM) | Reference |

| SLC-0111 | HT-29 (Colon) | Normoxia | >800 | [1] |

| HT-29 (Colon) | Hypoxia | 653 | [1] | |

| MDA-MB-231 (Breast) | Normoxia | >800 | [1] | |

| MDA-MB-231 (Breast) | Hypoxia | >800 | [1] | |

| SKOV-3 (Ovarian) | Normoxia | >800 | [1] | |

| SKOV-3 (Ovarian) | Hypoxia | 796 | ||

| MCF7 (Breast) | - | 18.15 (µg/mL) | ||

| PC3 (Prostate) | - | 8.71 (µg/mL) | ||

| AA-06-05 | MDA-MB-231 (Breast) | Normoxia | ~200 | |

| A549 (Lung) | Normoxia | ~300 | ||

| Compound E | HeLa (Cervical) | - | 20.1 | |

| ADUTDAS | HT-29 (Colon) | Normoxia | 459 | |

| HT-29 (Colon) | Hypoxia | 208 | ||

| ADUBS | HT-29 (Colon) | Normoxia | 315 | |

| HT-29 (Colon) | Hypoxia | 208 | ||

| MDA-MB-231 (Breast) | Normoxia | 419 | ||

| MDA-MB-231 (Breast) | Hypoxia | 369 | ||

| SKOV-3 (Ovarian) | Normoxia | 443 | ||

| SKOV-3 (Ovarian) | Hypoxia | 354 |

Core Mechanism of Action: Induction of Apoptosis via Intracellular Acidification

The primary mechanism by which CA IX-IN-3 exerts its anti-cancer effects is through the induction of apoptosis, a form of programmed cell death. This process is initiated by the inhibition of the enzymatic activity of CA IX, leading to a cascade of intracellular events.

Signaling Pathway of CA IX-IN-3 Induced Apoptosis

The inhibition of CA IX disrupts the delicate pH balance within cancer cells. By blocking the conversion of carbon dioxide to bicarbonate and protons, CA IX-IN-3 leads to a decrease in intracellular pH (pHi), creating an acidic intracellular environment. This intracellular acidosis is a key trigger for the apoptotic cascade. One of the initial downstream effects of this pH shift is the activation of ceramide synthesis. The accumulation of ceramide, a bioactive sphingolipid, acts as a secondary messenger, propagating the apoptotic signal. This leads to the activation of the tumor suppressor protein p53. Activated p53, in turn, transcriptionally upregulates pro-apoptotic proteins and initiates the caspase cascade, starting with the activation of initiator caspase-9, which then cleaves and activates the executioner caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

Detailed Experimental Methodologies

To facilitate the replication and further investigation of the effects of CA IX-IN-3, this section provides detailed protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the CA IX inhibitor (e.g., SLC-0111 or AA-06-05) in a culture medium with reduced serum (e.g., 1% FBS). Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Western Blotting for p53 and Cleaved Caspase-3

Western blotting is a technique used to detect specific proteins in a sample. This protocol details the detection of key apoptotic markers, p53 and cleaved caspase-3.

Protocol:

-

Cell Lysis: After treatment with the CA IX inhibitor for the specified time (e.g., 1 hour for p53, 4 hours for cleaved caspase-3), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000 dilution) or cleaved caspase-3 (1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody, such as anti-β-actin (1:5000 dilution), should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

DNA Fragmentation Analysis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash the cells with PBS and then incubate with equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.

-

TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP) for 1-2 hours at 37°C in a humidified chamber.

-

Stop Reaction: Stop the reaction by washing the cells with a stop/wash buffer provided in the kit.

-

Staining of Labeled DNA: Incubate the cells with a fluorescently labeled anti-BrdU antibody for 30-60 minutes.

-

Counterstaining: Counterstain the nuclei with a DNA-specific stain such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Ceramide Synthesis Assessment: Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthase, the enzyme responsible for producing ceramide. The use of a ceramide synthase inhibitor, fumonisin B1, can confirm the role of ceramide in the observed apoptosis.

Protocol:

-

Cell Homogenization: After treatment, harvest the cells and homogenize them in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Protein Quantification: Determine the protein concentration of the homogenate.

-

Reaction Mixture: Prepare a reaction mixture containing the cell homogenate (e.g., 50-100 µg of protein), a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine), and a fatty acyl-CoA (e.g., palmitoyl-CoA) in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh and Dyer extraction.

-

Lipid Separation: Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of fluorescent ceramide produced using a fluorescence detector or plate reader.

-

Fumonisin B1 Control: To confirm the specificity of the assay and the involvement of ceramide synthase, pre-incubate a parallel set of samples with the ceramide synthase inhibitor fumonisin B1 before adding the substrate. A significant reduction in fluorescent ceramide formation in the presence of fumonisin B1 indicates that the measured activity is due to ceramide synthase.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the effects of CA IX-IN-3 and the logical relationship between CA IX inhibition and the induction of apoptosis.

Conclusion